molecular formula C16H15NO B155006 4-(2-Phenylphenoxy)butanenitrile CAS No. 125849-32-3

4-(2-Phenylphenoxy)butanenitrile

Cat. No.: B155006
CAS No.: 125849-32-3
M. Wt: 237.3 g/mol
InChI Key: KDFRZOHGRSVOKN-UHFFFAOYSA-N
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Description

4-(2-Phenylphenoxy)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a 2-phenylphenoxy group. Nitriles like this are often utilized as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and ability to undergo transformations such as hydrolysis or nucleophilic additions .

Properties

CAS No.

125849-32-3

Molecular Formula

C16H15NO

Molecular Weight

237.3 g/mol

IUPAC Name

4-(2-phenylphenoxy)butanenitrile

InChI

InChI=1S/C16H15NO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,13H2

InChI Key

KDFRZOHGRSVOKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N

Synonyms

4-(2-Phenylphenoxy)butanenitrile

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-(2,4-dichlorophenoxy)butanenitrile) increase stability but reduce solubility in polar solvents . Conversely, hydroxyl groups (e.g., 4-(4-hydroxyphenoxy)butanenitrile) enhance polarity and hydrogen-bonding capacity .
  • Thermal Stability : Bulky substituents like sulfonyl-tetrazolyl () correlate with higher melting points (117–118°C), whereas aliphatic or oil-based derivatives (e.g., mesitylsulfonyl) remain liquid at room temperature .
  • Molecular Weight : Sulfonyl and heterocyclic substituents significantly increase molecular weight (e.g., 292.09 vs. 177.20), influencing applications in drug design or material science .

Reactivity Trends:

  • Nitriles with electron-deficient substituents (e.g., sulfonyl groups) exhibit enhanced electrophilicity, favoring nucleophilic additions .
  • Polar substituents (e.g., hydroxyl) increase solubility in aqueous systems, making them suitable for biological applications .

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